(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a cyclopropyl ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the furan-2-carboxylate moiety: This step involves the reaction of appropriate furan derivatives with carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate
- (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate
Uniqueness
(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17FNO3- |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino]furan-2-carboxylate |
InChI |
InChI=1S/C22H18FNO3/c1-13-2-4-14(5-3-13)17-12-18(17)20(15-6-8-16(23)9-7-15)24-19-10-11-27-21(19)22(25)26/h2-11,17-18H,12H2,1H3,(H,25,26)/p-1 |
InChI Key |
GDTZNOIUZXZGQW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NC3=C(OC=C3)C(=O)[O-])C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.